![molecular formula C8H10BrNOS B13338359 3-[(3-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13338359.png)
3-[(3-Bromothiophen-2-yl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromothiophen-2-yl)methoxy]azetidine is a chemical compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 g/mol This compound is characterized by the presence of a bromothiophene moiety attached to an azetidine ring via a methoxy linker
Preparation Methods
The synthesis of 3-[(3-Bromothiophen-2-yl)methoxy]azetidine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with azetidine in the presence of a base and a suitable solvent. The reaction conditions may vary, but common reagents include sodium hydride or potassium carbonate as the base and dimethylformamide or tetrahydrofuran as the solvent . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
3-[(3-Bromothiophen-2-yl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield 3-[(3-bromothiophen-2-yl)sulfonyl]azetidine, while substitution of the bromine atom with an amine can produce 3-[(3-aminothiophen-2-yl)methoxy]azetidine.
Scientific Research Applications
3-[(3-Bromothiophen-2-yl)methoxy]azetidine has several scientific research applications, including:
Biology: The compound can be used in the study of biological processes involving azetidine and thiophene derivatives, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[(3-Bromothiophen-2-yl)methoxy]azetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds with polar residues . These interactions can alter the conformation and activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
3-[(3-Bromothiophen-2-yl)methoxy]azetidine can be compared with other similar compounds, such as:
3-[(3-Chlorothiophen-2-yl)methoxy]azetidine: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity due to the different halogen.
3-[(3-Methylthiophen-2-yl)methoxy]azetidine: Contains a methyl group instead of a halogen. This compound may have different physical and chemical properties, such as solubility and stability.
3-[(3-Nitrothiophen-2-yl)methoxy]azetidine: Contains a nitro group, which can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10BrNOS |
|---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
3-[(3-bromothiophen-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10BrNOS/c9-7-1-2-12-8(7)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2 |
InChI Key |
NLTHGDGARNVHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13338288.png)

![Spiro[3.4]octan-2-ylmethanamine](/img/structure/B13338299.png)
![(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13338301.png)

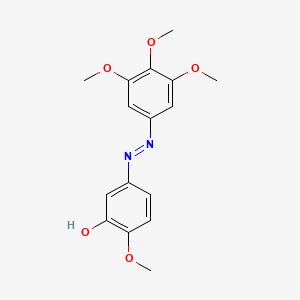
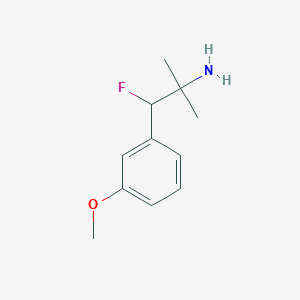

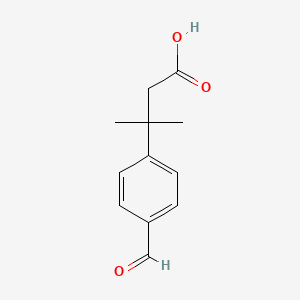
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine](/img/structure/B13338345.png)
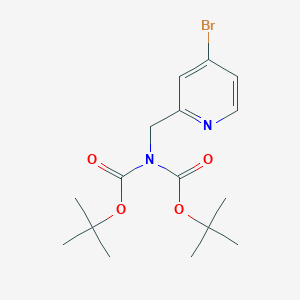
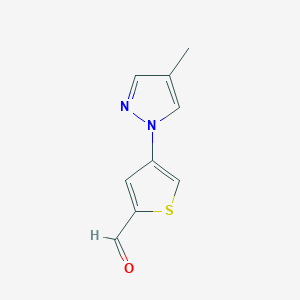
![tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
